

Navigating the Analytical Landscape: A Comparative Guide to rac Talinolol-d5

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Compound of Interest		
Compound Name:	rac Talinolol-d5	
Cat. No.:	B565432	Get Quote

For researchers and scientists in drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalytical method development. This guide provides a comprehensive comparison of racemic Talinolol-d5, a deuterated analog of the $\beta1$ -adrenergic blocker Talinolol, with its non-labeled counterpart. By presenting key data from a representative Certificate of Analysis (CoA), detailing experimental protocols, and visualizing analytical workflows, this document serves as a practical resource for the effective use of **rac Talinolol-d5** in pharmacokinetic and drug metabolism studies.

Data Presentation: A Comparative Analysis

The Certificate of Analysis provides critical information regarding the identity, purity, and quality of a reference standard. Below is a representative CoA for **rac Talinolol-d5**, alongside a comparison with a typical specification for non-deuterated rac Talinolol.

Table 1: Representative Certificate of Analysis - rac Talinolol-d5



Parameter	Specification
Product Name	rac Talinolol-d5
CAS Number	1215343-94-4
Molecular Formula	C20H28D5N3O3
Molecular Weight	368.53 g/mol
Appearance	White to off-white solid
Purity (by HPLC)	≥98%
Isotopic Purity	≥99% Deuterium incorporation
Identity (¹H-NMR, MS)	Conforms to structure
Solubility	Soluble in DMSO, Methanol
Storage Conditions	-20°C, desiccate

Table 2: Product Comparison - rac Talinolol-d5 vs. rac Talinolol

Feature	rac Talinolol-d5	rac Talinolol
Primary Application	Internal Standard in LC- MS/MS	Analyte, Calibrator, QC
CAS Number	1215343-94-4	57460-41-0[1]
Molecular Weight	368.53 g/mol	363.49 g/mol [2]
Purity (by HPLC)	Typically ≥98%	>95%[1][2]
Key Advantage	Mitigates matrix effects in MS	Represents the therapeutic agent
Mass Shift (vs. Analyte)	+5 Da	N/A

Experimental Protocols: Methodologies for Analysis



The accurate quantification of Talinolol in biological matrices is crucial for pharmacokinetic studies. Below are detailed protocols for common analytical techniques.

HPLC-UV Method for Talinolol Quantification in Plasma

This method is suitable for the determination of Talinolol concentrations in plasma samples.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[3]
- Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 34:66 v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV detection at 245 nm.[3]
- Internal Standard: A suitable compound with similar chromatographic properties, such as escitalopram.[3]
- Sample Preparation (Liquid-Liquid Extraction):
 - To 200 μL of plasma, add the internal standard solution.
 - Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
 - Vortex mix and centrifuge to separate the layers.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase and inject it into the HPLC system.

LC-MS/MS Method for High-Sensitivity Talinolol Quantification



For lower detection limits and higher selectivity, an LC-MS/MS method is preferred, utilizing **rac Talinolol-d5** as the internal standard.

- Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size).[5][6]
- Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid or ammonium acetate.[7][8]
- Flow Rate: 0.4 mL/min.[5][6]
- Ionization: Electrospray Ionization (ESI) in positive ion mode.[7][8]
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
 - Talinolol:m/z [M+H]⁺ → fragment ion
 - Talinolol-d5:m/z [M+H]++5 → fragment ion
- Internal Standard: rac Talinolol-d5.
- Sample Preparation (Protein Precipitation):
 - To a small volume of plasma (e.g., 100 μ L), add an equal volume of acetonitrile containing the internal standard (rac Talinolol-d5).[7][8]
 - Vortex mix to precipitate proteins.
 - Centrifuge to pellet the precipitated proteins.
 - Inject a portion of the supernatant into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

HPLC-UV Experimental Workflow



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